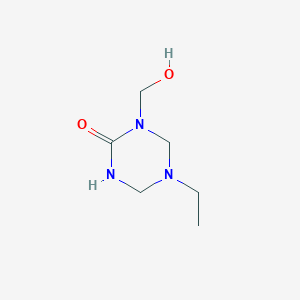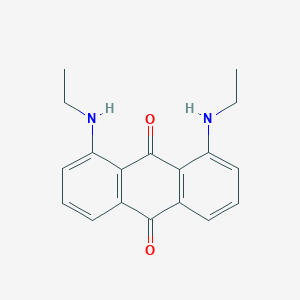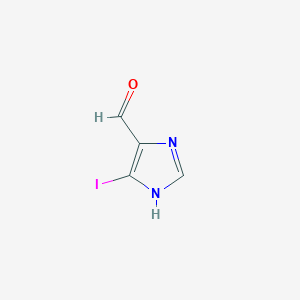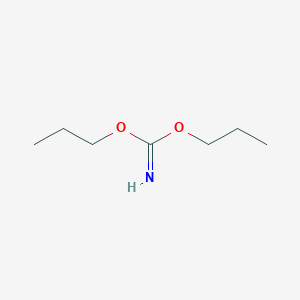
6-Bromo-3-chloropyrazine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-chloropyrazine-2-carbaldehyde is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazine-2-carbaldehyde typically involves the halogenation of pyrazine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the pyrazine ring. For instance, the reaction of 3-amino-6-bromopyrazine-2-carbonitrile with copper(II) chloride and tert-butyl nitrite in acetonitrile at elevated temperatures can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
6-Bromo-3-chloropyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
Substitution: Various substituted pyrazine derivatives.
Oxidation: 6-Bromo-3-chloropyrazine-2-carboxylic acid.
Reduction: 6-Bromo-3-chloropyrazine-2-methanol.
Coupling: Biaryl compounds with extended conjugation.
科学的研究の応用
6-Bromo-3-chloropyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 6-Bromo-3-chloropyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its halogen atoms can participate in halogen bonding, influencing its binding affinity to target molecules. The aldehyde group can form covalent bonds with amino acids in proteins, potentially altering their function .
類似化合物との比較
Similar Compounds
- 6-Bromo-3-chloropyrazine-2-carbonitrile
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 2-Bromo-6-chloropyridine
Uniqueness
6-Bromo-3-chloropyrazine-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
特性
分子式 |
C5H2BrClN2O |
|---|---|
分子量 |
221.44 g/mol |
IUPAC名 |
6-bromo-3-chloropyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrClN2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H |
InChIキー |
XOUHQDZFZWEVSL-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)Cl)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)





![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)

![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)


